2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3-(2-methylpropyl)-3,4-dihydroquinazolin-4-one 2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3-(2-methylpropyl)-3,4-dihydroquinazolin-4-one
Brand Name: Vulcanchem
CAS No.: 1040646-59-0
VCID: VC5294262
InChI: InChI=1S/C23H23N3O2S/c1-15(2)13-26-22(27)18-11-7-8-12-19(18)25-23(26)29-14-20-16(3)28-21(24-20)17-9-5-4-6-10-17/h4-12,15H,13-14H2,1-3H3
SMILES: CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=CC=CC=C4C(=O)N3CC(C)C
Molecular Formula: C23H23N3O2S
Molecular Weight: 405.52

2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3-(2-methylpropyl)-3,4-dihydroquinazolin-4-one

CAS No.: 1040646-59-0

Cat. No.: VC5294262

Molecular Formula: C23H23N3O2S

Molecular Weight: 405.52

* For research use only. Not for human or veterinary use.

2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3-(2-methylpropyl)-3,4-dihydroquinazolin-4-one - 1040646-59-0

Specification

CAS No. 1040646-59-0
Molecular Formula C23H23N3O2S
Molecular Weight 405.52
IUPAC Name 2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-3-(2-methylpropyl)quinazolin-4-one
Standard InChI InChI=1S/C23H23N3O2S/c1-15(2)13-26-22(27)18-11-7-8-12-19(18)25-23(26)29-14-20-16(3)28-21(24-20)17-9-5-4-6-10-17/h4-12,15H,13-14H2,1-3H3
Standard InChI Key FOHNVXIRENEZGB-UHFFFAOYSA-N
SMILES CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=CC=CC=C4C(=O)N3CC(C)C

Introduction

Synthesis Pathways

While specific synthesis details for this compound are unavailable in the provided results, its structure suggests it could be synthesized through multi-step reactions involving:

  • Formation of the Quinazolinone Core:

    • Starting from anthranilic acid derivatives and isothiocyanates to form 2-mercaptoquinazolinones.

    • Subsequent alkylation or acylation reactions to introduce substituents.

  • Oxazole Ring Formation:

    • Typically synthesized via cyclization of α-hydroxyketones with amides or nitriles under acidic or oxidative conditions.

  • Thioether Linkage:

    • Reaction of a thiol group (from the quinazolinone derivative) with a halogenated oxazole intermediate to form the sulfanyl bridge.

  • Final Functionalization:

    • Introduction of alkyl groups through selective alkylation or Friedel-Crafts-type reactions.

Potential Applications

Compounds with similar structural motifs have demonstrated various pharmacological activities, suggesting potential applications for this molecule:

3.1. Anticancer Activity

  • Quinazolinones are known for their inhibitory effects on enzymes like tyrosine kinases, which are implicated in cancer progression.

  • Oxazole-containing compounds have shown cytotoxicity against multiple cancer cell lines .

3.3. Drug Design

  • The lipophilic substitutions (methyl and isobutyl groups) suggest potential for good membrane permeability, making this compound a candidate for oral drug formulations.

Related Research Findings

Study FocusStructural SimilarityKey Findings
Synthesis of ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate Quinazolinone core with sulfanyl linkageDemonstrated antitumor activity and potential HDL cholesterol modulation.
2-{[(5-methyl-2-phenylimidazol)-oxadiazolyl]thio} derivatives Sulfur-linked heterocyclesShowed significant anticancer efficacy in vitro with high growth inhibition rates.
Oxazole derivatives Shared oxazole moietyExhibited promising anti-inflammatory and anti-diabetic properties in preclinical studies.

Analytical Characterization

To confirm the structure of this compound, standard analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR and 13C^{13}C-NMR to identify hydrogen and carbon environments.

  • Mass Spectrometry (MS):

    • To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • To confirm functional groups such as C=O (quinazolinone) and C-S (thioether).

  • X-ray Crystallography:

    • For precise determination of bond angles and molecular geometry.

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